![molecular formula C21H9Br3F3N3 B3348964 2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine CAS No. 1956369-31-5](/img/structure/B3348964.png)
2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine
Overview
Description
“2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine” is a triazine compound. Triazines are a class of nitrogen-containing heterocycles. The “2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine” means that the triazine ring is substituted at the 2, 4, and 6 positions by 4-bromo-2-fluorophenyl groups .
Molecular Structure Analysis
The molecule contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has three 4-bromo-2-fluorophenyl groups attached to it. These groups each contain a phenyl (benzene) ring with bromine attached at the 4-position and fluorine at the 2-position .Chemical Reactions Analysis
Triazines are known to undergo reactions with nucleophiles at the carbon positions of the ring. The presence of the bromine and fluorine atoms on the phenyl rings may also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the bromine and fluorine atoms on the phenyl rings. These properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
The study and application of triazine derivatives is a vibrant field, with potential uses in areas like medicinal chemistry, agriculture, and materials science. The future directions for this specific compound would likely depend on its physical and chemical properties, as well as the results of bioactivity screening .
properties
IUPAC Name |
2,4,6-tris(4-bromo-2-fluorophenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Br3F3N3/c22-10-1-4-13(16(25)7-10)19-28-20(14-5-2-11(23)8-17(14)26)30-21(29-19)15-6-3-12(24)9-18(15)27/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKJIKFIPMZBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC(=NC(=N2)C3=C(C=C(C=C3)Br)F)C4=C(C=C(C=C4)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Br3F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223128 | |
Record name | 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-bromo-2-fluorophenyl)-1,3,5-triazine | |
CAS RN |
1956369-31-5 | |
Record name | 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956369-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(4-bromo-2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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